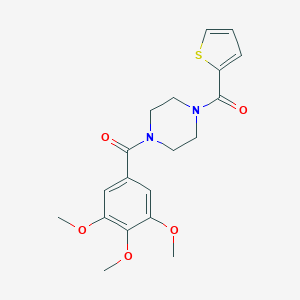
1-(THIOPHENE-2-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(THIOPHENE-2-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic molecule that features a thiophene ring, a piperazine ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(THIOPHENE-2-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Thiophene-2-carbonyl Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P$4$S${10}$) to form the thiophene ring.
Attachment of the Piperazine Ring: The thiophene-2-carbonyl intermediate is then reacted with piperazine under basic conditions to form the [4-(Thiophene-2-carbonyl)-piperazin-1-yl] intermediate.
Coupling with 3,4,5-Trimethoxybenzoyl Chloride: Finally, the intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
- **Oxid
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
thiophen-2-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(22)20-6-8-21(9-7-20)19(23)16-5-4-10-27-16/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
DCEVMSWLSCNQKB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















